molecular formula C19H15N3O5S B3462723 1-(4-Ethoxynaphthalen-1-yl)sulfonyl-5-nitrobenzimidazole

1-(4-Ethoxynaphthalen-1-yl)sulfonyl-5-nitrobenzimidazole

Cat. No.: B3462723
M. Wt: 397.4 g/mol
InChI Key: BUOGBVJKWNDPNS-UHFFFAOYSA-N
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Description

1-(4-Ethoxynaphthalen-1-yl)sulfonyl-5-nitrobenzimidazole is an organic compound with the molecular formula C19H15N3O5S. It is known for its unique structural features, which include a naphthalene ring, a sulfonyl group, and a benzimidazole moiety.

Preparation Methods

The synthesis of 1-(4-Ethoxynaphthalen-1-yl)sulfonyl-5-nitrobenzimidazole typically involves multiple steps. One common method starts with the preparation of 1-ethoxynaphthalene, which is then subjected to sulfonylation and nitration reactions to introduce the sulfonyl and nitro groups, respectively. The final step involves the cyclization of the intermediate compounds to form the benzimidazole ring .

Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure high yield and purity of the final product .

Chemical Reactions Analysis

1-(4-Ethoxynaphthalen-1-yl)sulfonyl-5-nitrobenzimidazole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents like potassium permanganate, and reducing agents such as palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-(4-Ethoxynaphthalen-1-yl)sulfonyl-5-nitrobenzimidazole has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-Ethoxynaphthalen-1-yl)sulfonyl-5-nitrobenzimidazole involves its interaction with specific molecular targets. The sulfonyl and nitro groups play crucial roles in its reactivity and binding affinity. For instance, the nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The molecular pathways involved may include inhibition of enzyme activity or disruption of cellular processes .

Comparison with Similar Compounds

1-(4-Ethoxynaphthalen-1-yl)sulfonyl-5-nitrobenzimidazole can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .

Properties

IUPAC Name

1-(4-ethoxynaphthalen-1-yl)sulfonyl-5-nitrobenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O5S/c1-2-27-18-9-10-19(15-6-4-3-5-14(15)18)28(25,26)21-12-20-16-11-13(22(23)24)7-8-17(16)21/h3-12H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUOGBVJKWNDPNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)N3C=NC4=C3C=CC(=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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